Fmoc-L-Lys(Mtt-Aoa)-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43N3O6/c1-30-23-25-33(26-24-30)43(31-14-4-2-5-15-31,32-16-6-3-7-17-32)46-52-29-40(47)44-27-13-12-22-39(41(48)49)45-42(50)51-28-38-36-20-10-8-18-34(36)35-19-9-11-21-37(35)38/h2-11,14-21,23-26,38-39,46H,12-13,22,27-29H2,1H3,(H,44,47)(H,45,50)(H,48,49)/t39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFGFNWMKGWAOS-KDXMTYKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Foundation: Fmoc Chemistry in Solid Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the bedrock of modern peptide production, prized for its efficiency and amenability to automation. altabioscience.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a dominant methodology within SPPS. altabioscience.comlgcstandards.com In this approach, the peptide chain is assembled incrementally while anchored to an insoluble resin support. lgcstandards.com The Fmoc group serves as a temporary shield for the N-terminus of the growing peptide chain. lgcstandards.com Its key advantage lies in its lability to basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent, which allows for its removal without compromising the integrity of other protecting groups or the link to the solid support. lgcstandards.comchempep.combiotage.com This mild deprotection condition is a significant benefit over the harsher acidic conditions required in older Boc (tert-butyloxycarbonyl) chemistry, making Fmoc-SPPS particularly suitable for the synthesis of delicate and modified peptides, such as those containing post-translational modifications like phosphorylation or glycosylation. altabioscience.comnih.gov
The cyclical process of Fmoc deprotection, washing to remove by-products, coupling of the next Fmoc-protected amino acid, and another washing step is repeated until the desired peptide sequence is assembled. lgcstandards.com Finally, the completed peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). altabioscience.comlgcstandards.com
Expanding Horizons: the Role of Lysine Derivatives
Lysine (B10760008), with its primary amino group on the side chain (the ε-amino group), is a particularly valuable residue for introducing structural diversity and functionality into peptides. acs.orgnih.gov This side chain provides a convenient handle for chemical modification, allowing for the attachment of a wide array of molecules, including fluorophores, drug molecules, or branched peptide chains. nih.govrsc.org The ability to selectively modify the lysine side chain is crucial for creating peptides with tailored properties, such as enhanced stability, altered biological activity, or the ability to act as probes for studying biological processes. nih.gov
However, to achieve site-specific modification of the lysine side chain, its ε-amino group must be protected during the main peptide chain assembly and then selectively deprotected at the desired stage. This is where specialized lysine derivatives, equipped with carefully chosen protecting groups, become essential. ontosight.ai
The Principle of Orthogonality: a Pillar of Modern Synthesis
The concept of orthogonal protecting groups is a powerful strategy in multi-step organic synthesis, particularly in the complex assembly of molecules like peptides. fiveable.mebham.ac.ukwikipedia.org Orthogonality refers to the use of multiple protecting groups within a single molecule that can be removed under distinct and non-interfering conditions. wikipedia.orgnumberanalytics.com For instance, one group might be sensitive to acid, another to base, and a third to a specific catalyst. wikipedia.orgorganic-chemistry.org This allows for the selective deprotection and modification of one functional group while others remain shielded, providing precise control over the synthetic pathway. fiveable.mebham.ac.uk
In peptide synthesis, a common orthogonal scheme involves the base-labile Fmoc group for the N-terminus, acid-labile groups (like Boc or tert-butyl) for many amino acid side chains, and a third, uniquely removable group for a specific site of modification. wikipedia.org This strategy is fundamental to creating complex peptide architectures such as cyclic peptides, branched peptides, and peptides with site-specific labels. nih.govresearchgate.net
Methodological Considerations and Challenges in the Application of Fmoc L Lys Mtt Aoa Oh
Optimization of Reaction Conditions for Aminooxyacylation and Mtt Protection
The dual-functional nature of Fmoc-L-Lys(Mtt-Aoa)-OH, featuring both a highly acid-labile 4-methyltrityl (Mtt) protecting group and a reactive aminooxyacetyl (Aoa) moiety, requires a finely tuned optimization of reaction conditions. This optimization is crucial for both the selective deprotection of the Mtt group and the subsequent efficient and clean aminooxyacylation (oxime ligation).
Mtt Group Deprotection: The Mtt group is designed for orthogonal removal under mild acidic conditions, leaving other acid-labile groups like tert-butyl (tBu) and Boc intact. researchgate.net However, the conditions must be carefully optimized to ensure complete removal of the Mtt group without premature cleavage of other protecting groups or the peptide from the resin. nih.govmesalabs.com Common conditions involve repeated treatments with low concentrations of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.net The addition of scavengers such as triisopropylsilane (B1312306) (TIS) is often employed to quench the Mtt cations generated during cleavage, preventing potential side reactions. researchgate.net Alternative reagents like hexafluoroisopropanol (HFIP) in DCM have also been shown to effectively remove the Mtt group. nih.gov The kinetics of Mtt group removal have been observed to follow zero-order kinetics, suggesting that repeated, short treatments are optimal for batchwise synthesis. nih.gov
Aminooxyacylation (Oxime Ligation): The primary function of the Aoa group is to form a stable oxime bond with an aldehyde or ketone. This ligation is a powerful tool for conjugating peptides to other molecules. nih.govnih.goviris-biotech.de The efficiency of oxime ligation is pH-dependent, with optimal rates typically observed in the pH range of 4-5. acs.org Catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the reaction rate at neutral pH. acs.org The choice of solvent and the concentration of reactants also play a significant role in the reaction kinetics.
A summary of optimized conditions for Mtt deprotection is presented in the table below.
| Parameter | Condition | Purpose |
| Deprotection Reagent | 1-3% TFA in DCM | Selective cleavage of the Mtt group. researchgate.net |
| Alternative Reagent | 30% HFIP in DCM | Effective Mtt removal with different selectivity. nih.gov |
| Scavenger | 2-5% TIS | To trap the liberated Mtt cation and prevent side reactions. researchgate.net |
| Reaction Time | Multiple short treatments (e.g., 5 x 2 minutes) | Ensures complete removal while minimizing side reactions. mesalabs.com |
| Monitoring | Visual inspection for the disappearance of the yellow color of the Mtt cation. researchgate.net |
Analytical Techniques for Assessing Synthesis Fidelity and Deprotection Completeness
Rigorous analytical monitoring is indispensable at various stages of peptide synthesis involving this compound to ensure the fidelity of the peptide sequence and the completeness of deprotection steps. A combination of chromatographic, spectrometric, and qualitative methods is typically employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary tool for assessing the purity of the crude and purified peptide. nih.govhplc.eu It can effectively separate the target peptide from deletion sequences, incompletely deprotected products, and byproducts from side reactions. The choice of the stationary phase (e.g., C18), mobile phase composition (typically a gradient of acetonitrile (B52724) in water with a TFA modifier), and gradient slope are optimized to achieve the best resolution. hplc.eunih.gov
Mass Spectrometry (MS): Mass spectrometry, particularly Electrospray Ionization (ESI-MS), is crucial for confirming the molecular weight of the synthesized peptide. uab.edu High-resolution mass spectrometry can detect small mass shifts indicative of modifications or the presence or absence of protecting groups. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the Mtt-Aoa-Lys residue, as well as to identify any unexpected modifications. uab.eduwarwick.ac.uk
Qualitative Tests: Simple, rapid qualitative tests are often used on-resin to monitor the progress of the synthesis. The Kaiser test, for example, is used to detect the presence of free primary amines, confirming the completion of the Fmoc deprotection step. A negative Kaiser test after a coupling step indicates that the coupling reaction has gone to completion.
A typical analytical workflow is summarized in the table below.
| Technique | Application | Key Information Obtained |
| RP-HPLC | Purity assessment of crude and purified peptide. nih.govhplc.eu | Percentage purity, detection of impurities. |
| ESI-MS | Molecular weight confirmation. uab.edu | Verification of the correct peptide mass, confirmation of Mtt and Aoa incorporation. |
| MS/MS | Peptide sequencing and modification site analysis. uab.eduwarwick.ac.uk | Confirmation of amino acid sequence and location of modifications. |
| Kaiser Test | On-resin monitoring of Fmoc deprotection and coupling. | Qualitative indication of free primary amines. |
Scalability and Reproducibility Aspects in Laboratory and Research-Scale Preparations
Translating a peptide synthesis protocol from a small, exploratory scale to a larger, preparative scale introduces challenges related to scalability and reproducibility, which are particularly pertinent for complex peptides containing modified residues like this compound.
Reproducibility: Ensuring lot-to-lot consistency is a critical aspect of research-scale peptide production. nih.gov For manual SPPS, reproducibility can be influenced by operator-dependent variations in reaction times, washing efficiency, and reagent handling. nih.govresearchgate.net The use of automated peptide synthesizers can enhance reproducibility by standardizing these parameters. nih.gov However, even with automation, the synthesis of peptides with complex modifications requires careful protocol development and validation. The quality and purity of the starting materials, including the this compound derivative itself, are paramount for reproducible outcomes.
Key considerations for ensuring scalability and reproducibility are highlighted in the table below.
| Aspect | Key Consideration | Impact |
| Mixing | Efficient and uniform mixing of resin and reagents. nih.gov | Ensures complete reactions and minimizes side reactions. |
| Reagent Excess | Optimization of the molar excess of amino acids and coupling reagents. researchgate.net | Balances reaction efficiency with cost and purification effort. |
| Washing Steps | Thorough and efficient removal of excess reagents and byproducts. | Prevents carry-over of impurities to subsequent steps. |
| Automation | Use of automated synthesizers for standardized protocols. nih.gov | Improves consistency and reduces operator-dependent variability. |
| Quality Control | Rigorous analytical monitoring at each critical step. | Ensures that the synthesis is proceeding as expected and allows for early detection of issues. |
Future Research Directions in Chemical Research with Fmoc L Lys Mtt Aoa Oh
Development of Enhanced Orthogonal Protecting Groups for Aminooxy Moieties
The efficacy of Fmoc-L-Lys(Mtt-Aoa)-OH hinges on the precise and selective removal of its protecting groups. The Mtt group is valued for its orthogonality within the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, as it can be cleaved under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane) that leave tert-butyl (tBu) based side-chain protectors and acid-labile linkers intact. nih.goviris-biotech.depeptide.com This allows for the selective unmasking of the aminooxy group while the peptide remains anchored to the solid support. iris-biotech.de
Future research will likely focus on expanding the repertoire of protecting groups for the aminooxy functionality to offer an even greater degree of orthogonality. While Mtt is highly effective, the development of protecting groups removable under completely different conditions would enable more intricate synthetic schemes. For instance, groups that are labile to enzymatic cleavage, photolysis, or specific metal catalysts would allow for the unmasking of the aminooxy group in the presence of other acid- or base-sensitive moieties. This would facilitate the synthesis of exceptionally complex molecules with multiple, selectively addressable modification sites.
A comparative analysis of existing and potential future protecting groups highlights this drive for expanded orthogonality.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to Fmoc/tBu? |
| 4-Methyltrityl | Mtt | 1-2% TFA in DCM | Yes |
| 4-Methoxytrityl | Mmt | Acetic Acid/TFE/DCM or <1% TFA in DCM | Yes |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Yes |
| Photolabile Groups (e.g., Nvoc) | - | UV light (e.g., 365 nm) | Yes |
| Enzyme-Labile Groups | - | Specific enzymes (e.g., Penicillin G Amidase) | Yes |
Data for Mtt, Mmt, Dde, and Alloc are based on established chemical literature. nih.govsigmaaldrich.com Photolabile and enzyme-labile groups represent prospective avenues for future development in this specific context.
Exploration of this compound in Synthesizing Highly Complex Peptide and Peptidomimetic Architectures
The ability to introduce a latent, highly reactive aminooxy handle at a specific site within a peptide sequence is a key advantage of this compound. This paves the way for the synthesis of highly complex molecular architectures that are difficult to achieve through conventional peptide synthesis alone. nih.gov Future work will exploit this feature to build novel peptidomimetics, branched peptides, and peptide conjugates.
A promising research direction involves on-resin modification. A peptide backbone can be assembled using standard automated SPPS, after which the Mtt group on the lysine (B10760008) side chain is selectively removed. nih.gov The now-exposed aminooxy group can be reacted with an aldehyde- or ketone-containing molecule to form a stable oxime bond. nih.govnih.gov This strategy allows for the covalent attachment of a wide range of moieties, including:
Small molecule drugs: Creating targeted peptide-drug conjugates (PDCs).
Carbohydrates: Synthesizing neoglycopeptides to study the effects of glycosylation on peptide structure and function. researchgate.netiris-biotech.de
Lipids: Producing lipidated peptides with enhanced membrane permeability and pharmacokinetic properties.
Fluorescent probes and imaging agents: Site-specifically labeling peptides for diagnostic and research applications.
This approach bypasses the need to synthesize complex, and potentially unstable, modified amino acid building blocks, instead allowing for the late-stage diversification of a common peptide precursor. nih.govamericanpeptidesociety.org
Integration into Automated and High-Throughput Synthesis Platforms
The progression of chemical research is increasingly dependent on automation and high-throughput methodologies to accelerate discovery. This compound is well-suited for integration into these platforms. The core steps of Fmoc-SPPS are already highly automated. nih.gov The selective deprotection of the Mtt group can be readily incorporated into the protocols of modern microwave peptide synthesizers, which can perform the addition of the mild acid cleavage solution, reaction incubation, and subsequent washing steps automatically. rsc.org
The true potential lies in using this automated capability for high-throughput synthesis. Researchers can generate large libraries of peptides where each member contains a single, site-specifically placed aminooxy group. These libraries can then be subjected to post-synthesis diversification in a parallel format, reacting aliquots of each peptide with a different aldehyde or ketone. nih.gov This strategy would be invaluable for:
Drug discovery: Rapidly screening thousands of peptide-small molecule combinations to identify potent inhibitors of protein-protein interactions. nih.govamericanpeptidesociety.org
Materials science: Creating arrays of surface-immobilized peptides with varied functionalities to screen for optimal properties in biosensors or cell culture substrates.
Personalized medicine: Synthesizing patient-specific neoantigen peptides conjugated to adjuvants for cancer vaccine development.
The robustness of the Fmoc/Mtt strategy and the efficiency of the subsequent oxime ligation make this a highly feasible and impactful area of future research. nih.gov
Advanced Applications in Bio-orthogonal Chemistry and Chemoselective Ligation Strategies
Bio-orthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. nih.govnih.govescholarship.org The reaction between an aminooxy group and an aldehyde or ketone to form an oxime is a premier example of such a bio-orthogonal ligation. nih.govresearchgate.netyoutube.com this compound is a direct enabler of this chemistry, providing a means to incorporate the aminooxy "handle" into a synthetic peptide.
Future applications will push the boundaries of this technology from in vitro conjugation to more complex biological settings. After a peptide containing the deprotected Aoa moiety is synthesized and purified, it can be used for:
Cell Surface Labeling: Reacting the peptide with aldehydes or ketones metabolically engineered onto the surface of living cells.
Protein Modification: Modifying a target protein that has been recombinantly expressed to contain an aldehyde- or ketone-bearing unnatural amino acid.
In Vivo Imaging: Administering an Aoa-peptide and a ketone-bearing imaging agent separately, allowing them to find each other and react in vivo, a strategy known as pre-targeted imaging.
The stability of the resulting oxime bond is critical for these applications. nih.gov The chemoselectivity of the reaction ensures that the peptide conjugates only to its intended carbonyl-containing partner, avoiding non-specific reactions with other biological macromolecules. researchgate.netnih.gov
Potential Contributions to Novel Materials Science through Peptide-Based Supramolecular Assemblies
Fmoc-protected amino acids and short peptides are known to self-assemble into supramolecular structures, most notably hydrogels. nih.govmdpi.com These materials are of great interest in biomedicine for applications such as 3D cell culture, tissue engineering, and drug delivery. mdpi.com A significant future direction involves using this compound to create "smart" or functionalizable hydrogels.
The proposed methodology involves a two-stage process:
Self-Assembly: A peptide designed to self-assemble, which includes one or more this compound residues, is triggered to form a hydrogel. In this assembled state, the reactive aminooxy groups are masked by the Mtt protector.
Post-Assembly Functionalization: The pre-formed hydrogel is treated with a mild acid solution to remove the Mtt groups, exposing a network of reactive aminooxy handles on the surfaces of the self-assembled nanofibers. nih.gov
These exposed handles can then be used to covalently anchor other molecules, such as growth factors, therapeutic proteins, or even living cells, directly onto the hydrogel scaffold via oxime ligation. mdpi.com This post-assembly modification strategy offers a powerful advantage over co-assembly methods, as it ensures that the functional molecules are presented on the surface of the material and avoids potential interference with the self-assembly process itself. This could lead to the development of next-generation biomaterials with precisely controlled bioactivity and functionality. rsc.orgdigitellinc.com
Q & A
Q. What is the role of Fmoc-L-Lys(Mtt-Aoa)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a protected lysine derivative critical for introducing lysine residues with orthogonally protected side chains in SPPS. The Fmoc group protects the α-amino group during chain elongation, while the acid-labile Mtt (4-methyltrityl) group shields the ε-amino group. This allows selective deprotection of the ε-amine under mild acidic conditions (e.g., 1–3% trifluoroacetic acid (TFA) in dichloromethane), enabling site-specific modifications such as conjugation of labels or branched peptide synthesis .
Key Methodological Insight :
Q. How does the solubility of this compound influence experimental design?
Solubility varies significantly with solvent choice, impacting reaction efficiency. For example:
Advanced Research Questions
Q. What synthetic challenges arise from the acid lability of the Mtt group, and how can they be mitigated?
The Mtt group’s sensitivity to low TFA concentrations can lead to premature deprotection during Fmoc cleavage (typically using 20% piperidine in DMF). To address this:
- Optimize Cleavage Conditions : Use shorter TFA exposure times (<5 minutes) and monitor via LC-MS to prevent side-chain degradation.
- Alternative Protecting Groups : For prolonged synthesis steps, consider less labile groups (e.g., Alloc) for the ε-amine, though this requires palladium-based deprotection .
- Temperature Control : Perform Mtt deprotection at 0–4°C to slow acid reactivity .
Data Contradiction Note : Some studies report Mtt stability in 1% TFA for 30 minutes, while others observe partial cleavage in 0.5% TFA. These discrepancies highlight the need for empirical validation using model peptides .
Q. How can researchers resolve conflicting data on the stability of this compound during long-term storage?
Stability depends on storage conditions and solvent residues:
Q. What analytical methods are most reliable for characterizing this compound and its derivatives?
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to resolve this compound (retention time ~12–14 minutes) from deprotected byproducts.
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ = 624.77 for C₄₁H₄₀N₂O₄) .
- FT-IR : Monitor carbonyl stretches (1690–1730 cm⁻¹) to detect Fmoc or Mtt cleavage .
Safety and Handling Considerations
Q. What precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound is not classified as hazardous but may cause irritation .
- Ventilation : Use fume hoods during TFA-mediated deprotection to avoid inhaling acidic vapors.
- Waste Disposal : Neutralize TFA-containing waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
